4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as MTDAQ, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. MTDAQ is a quinoxaline derivative that contains a thiadiazole ring and has been found to exhibit interesting pharmacological properties.
Scientific Research Applications
4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been found to exhibit various pharmacological properties, including antitumor, anticonvulsant, and anti-inflammatory activities. In a study conducted by Li et al., this compound was shown to inhibit the growth of human lung cancer cells in vitro and in vivo. Another study by Gao et al. demonstrated that this compound has potential as an anticonvulsant agent, as it was able to reduce the duration and severity of seizures in mice. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines in macrophages.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-thiadiazole derivatives, have been identified as potent hiv-1 non-nucleoside reverse transcriptase inhibitors (nnrtis) .
Mode of Action
It is known that similar compounds interact with their targets, causing changes at the molecular level that lead to their observed effects .
Biochemical Pathways
Similar compounds have been found to inhibit the reverse transcriptase enzyme, thereby preventing the replication of hiv-1 .
Pharmacokinetics
It is known that the presence of a fluorine or trifluoromethyl group at a strategic position of an organic molecule can dramatically alter the properties of the molecule in terms of lipid solubility, oxidative thermal stability, permeability, and oral bioavailability, thereby enhancing the transport mechanism .
Result of Action
Similar compounds have been found to show antimicrobial activity, mainly against gram-positive bacteria .
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one in laboratory experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has been found to exhibit a wide range of pharmacological activities, which makes it a versatile tool for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased solubility or selectivity for specific targets. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs targeting the same pathways. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, as well as its potential for clinical use in humans.
Synthesis Methods
4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can be synthesized by reacting 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 1,2-diaminobenzene in the presence of a dehydrating agent such as polyphosphoric acid. The resulting product is then treated with acetic anhydride to form this compound. The yield of this reaction is reported to be around 70%, and the purity of the compound can be improved by recrystallization.
properties
IUPAC Name |
4-(4-methylthiadiazole-5-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-7-11(19-15-14-7)12(18)16-6-10(17)13-8-4-2-3-5-9(8)16/h2-5H,6H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNMTFAUHXMOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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